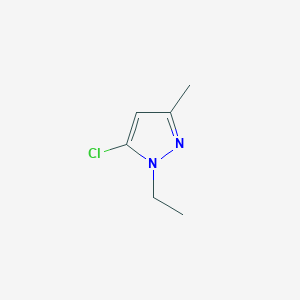

5-Chloro-1-ethyl-3-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-1-ethyl-3-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H9ClN2O2. It appears as colorless to pale yellow crystals or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for a similar compound, 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid, involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by a reaction with formic ester in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . More detailed structural analysis might require advanced computational or experimental techniques.Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, Knoevenagel condensation of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .Physical And Chemical Properties Analysis

5-Chloro-1-ethyl-3-methyl-1H-pyrazole has a molecular weight of 188.61 and a density of 1.40±0.1 g/cm3 (Predicted). It has a melting point of 164 °C and a boiling point of 339.5±42.0 °C (Predicted). Its flash point is 159.1°C and it has a vapor pressure of 3.55E-05mmHg at 25°C .Scientific Research Applications

Fungicidal Activity

5-Chloro-1-ethyl-3-methyl-1H-pyrazole derivatives demonstrate significant fungicidal properties. For instance, 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) show high fungicidal activity against rice sheath blight, a major disease affecting rice in China (Chen, Li, & Han, 2000).

Anticancer Properties

Pyrazole derivatives, including 5-Chloro-1-ethyl-3-methyl-1H-pyrazole, are used in the synthesis of compounds with potential anticancer properties. For example, compounds synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate demonstrated superior anti-proliferative activities compared to the anticancer agent paclitaxel (Jose, 2017).

Corrosion Inhibition

Certain pyrazole derivatives are effective as corrosion inhibitors for steel in hydrochloric acid. Compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester show significant reduction in corrosion rate, with inhibiting efficiency increasing with concentration (Herrag et al., 2007).

Molecular Structure Studies

5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, a derivative, has been studied for its molecular structure, revealing important intermolecular interactions. These findings contribute to understanding the chemical characteristics of pyrazole derivatives (Fathima et al., 2014).

Microwave-Assisted Synthesis

Innovations in the synthesis of pyrazole derivatives include microwave-assisted techniques, which offer environmental benefits and efficiency. For instance, 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters were synthesized with high yields using microwave irradiation under solvent-free conditions (Martins et al., 2006).

Antimicrobial and Antioxidant Activity

Pyrazole derivatives are recognized for their antimicrobial and antioxidant activities. For example, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one showed promising results in antimicrobial and antioxidant assays (Umesha et al., 2009).

Anti-Tobacco Mosaic Virus Activity

Pyrazole amide derivatives have been designed to target the tobacco mosaic virus (TMV), showing promising in vivo and in vitro activities. Notably, certain derivatives exhibited more potent activity against TMV compared to the standard treatment, ningnanmycin (Xiao et al., 2015).

Safety and Hazards

properties

IUPAC Name |

5-chloro-1-ethyl-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNJYINENJTGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-ethyl-3-methyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)